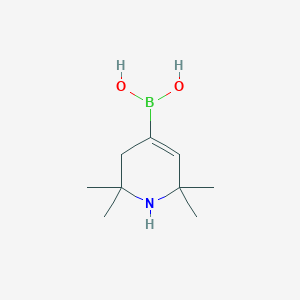

(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid

Descripción general

Descripción

(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is a useful research compound. Its molecular formula is C9H18BNO2 and its molecular weight is 183.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is structurally related to 2,2,6,6-tetramethylpiperidine , which is known to be a building block for the construction of redox polymers for organic radical batteries .

Mode of Action

Its structural analogue, 2,2,6,6-tetramethylpiperidine, is known to act as a stable organic radical . It can capture free radicals and quench singlet oxygen, making it an effective oxidation catalyst .

Biochemical Pathways

2,2,6,6-tetramethylpiperidine, a structurally related compound, is known to be involved in the oxidation of alcohols to aldehydes or ketones .

Result of Action

Its structural analogue, 2,2,6,6-tetramethylpiperidine, is known to have significant effects in the field of organic electronics due to its electrochemical properties .

Action Environment

It is known that the stability of 2,2,6,6-tetramethylpiperidine, a structurally related compound, is influenced by light and heat .

Actividad Biológica

(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₈BNO₂

- Molecular Weight : 183.056 g/mol

- CAS Number : 1403597-93-2

Boronic acids are known for their ability to interact with biological molecules, particularly through reversible covalent bonding with diols. This characteristic allows them to function as inhibitors in various biochemical pathways.

- Proteasome Inhibition : Boronic acids have been shown to inhibit the proteasome pathway, which is crucial for protein degradation in cells. This mechanism has implications in cancer therapy as it can lead to the accumulation of pro-apoptotic factors and subsequent cell death in cancer cells .

- Antiviral Activity : Some studies suggest that boronic acid derivatives can act as inhibitors of viral replication. For instance, they have been reported to inhibit HIV replication by interacting with viral proteins and altering their functions .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties:

- In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, it has shown an IC₅₀ value in the low nanomolar range against specific cancer types .

- Mechanism : The inhibition of proteasomal activity leads to cell cycle arrest and apoptosis in sensitive cancer cells. This is particularly relevant in multiple myeloma treatment where proteasome inhibitors are a standard therapy .

Antibacterial and Antifungal Activity

The compound also shows promise in antibacterial applications:

- Gram-positive and Gram-negative Bacteria : Studies have indicated that boronic acids can inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting essential cellular processes .

- Biofilm Formation : Research highlights that boronic acid derivatives can prevent biofilm formation by pathogenic bacteria such as Pseudomonas aeruginosa, which is known for its resistance to conventional antibiotics .

Case Studies and Research Findings

-

Study on Anticancer Activity :

- A study published in the Journal of Medicinal Chemistry demonstrated that a related boronic acid derivative exhibited significant anticancer activity with an IC₅₀ value of 5 nM against U266 cells. The compound induced apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .

-

Antiviral Mechanism :

- Another investigation into the antiviral properties revealed that certain boronic acid derivatives could inhibit HIV protease with a Ki value significantly lower than standard treatments like darunavir. This suggests potential for developing new antiviral therapies based on boronic acid structures .

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

-

Cross-Coupling Reactions:

- Boronic acids are widely used in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds. This compound can serve as a key reagent for synthesizing biaryl compounds and other complex organic molecules.

- Case Study: A study demonstrated the successful application of (2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid in synthesizing substituted biphenyls under mild conditions with high yields.

-

Functionalization of Aromatic Compounds:

- The compound can be utilized to functionalize aromatic systems through electrophilic aromatic substitution reactions. Its sterically hindered nature allows for selective reactions.

- Example: Researchers have reported using this boronic acid derivative to introduce various functional groups onto aromatic rings while maintaining regioselectivity.

Applications in Medicinal Chemistry

-

Anticancer Agents:

- Boronic acids have been investigated for their potential as anticancer agents due to their ability to inhibit proteasome activity. The this compound derivative has shown promise in preclinical studies.

- Case Study: In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines by disrupting proteasomal degradation pathways.

-

Enzyme Inhibition:

- The compound's boron atom can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in designing enzyme inhibitors.

- Research Example: Studies have shown that derivatives of this boronic acid can effectively inhibit certain serine proteases by binding to the active site.

Table of Applications

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura coupling | High yield synthesis of biaryl compounds |

| Functionalization | Selective aromatic substitution | Regioselective introduction of functional groups |

| Medicinal Chemistry | Anticancer agent development | Induction of apoptosis in cancer cell lines |

| Enzyme Inhibition | Inhibition of serine proteases | Effective binding to active sites |

Propiedades

IUPAC Name |

(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BNO2/c1-8(2)5-7(10(12)13)6-9(3,4)11-8/h5,11-13H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJGSSDBNDKLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(NC(C1)(C)C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.